molecular formula C21H26N4 B11314909 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11314909
M. Wt: 334.5 g/mol
InChI Key: DOJHVFPCKANTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in modern medicinal chemistry known for its potent protein kinase inhibitor (PKI) activity . This compound is furnished at a high purity level to serve as a critical research tool for investigating targeted cancer therapies and cellular signaling pathways. The core pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic system that provides a rigid, planar structure highly amenable to interactions with the ATP-binding sites of various kinases . The specific substitution pattern on this core—including the 3,5-dimethyl groups, the 2-(3-methylphenyl) aromatic ring, and the 7-(4-methylpiperidin-1-yl) moiety—is designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, potentially leading to enhanced selectivity for specific kinase targets . Kinases are key regulators of cellular processes such as growth, differentiation, and apoptosis, and their dysregulation is a hallmark of many cancers . Compounds featuring the pyrazolo[1,5-a]pyrimidine nucleus have demonstrated significant clinical relevance, forming the core of approved therapeutics for conditions like NTRK fusion-positive solid tumors . Researchers can utilize this compound as a reference standard, a building block for further structural optimization, or a lead molecule in in vitro assays to explore its inhibitory potential against a panel of kinases, including but not limited to Trk, PI3K, CDK, and EGFR families . Its primary research value lies in its utility for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and preclinical profiling of novel oncology targets. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-14-8-10-24(11-9-14)19-13-16(3)22-21-17(4)20(23-25(19)21)18-7-5-6-15(2)12-18/h5-7,12-14H,8-11H2,1-4H3

InChI Key

DOJHVFPCKANTCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C

Origin of Product

United States

Preparation Methods

Core Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. In a representative procedure, 5-amino-3-methylpyrazole (1.0 equiv) reacts with diethyl malonate (1.2 equiv) in ethanol containing sodium ethoxide at 80°C for 12 hours, yielding 2,3-dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield . Chlorination of 1 with phosphorus oxychloride (POCl₃, 5.0 equiv) at 110°C for 6 hours produces 5,7-dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine (2 ) with 61% yield . The dichloro intermediate 2 serves as the foundational substrate for subsequent functionalization.

Regioselective Substitution at Position 7

The chlorine atom at position 7 exhibits higher reactivity due to electronic and steric factors, enabling selective substitution with 4-methylpiperidine. Treatment of 2 (1.0 equiv) with 4-methylpiperidine (1.5 equiv) in dichloromethane (DCM) at 25°C for 24 hours in the presence of potassium carbonate (2.0 equiv) affords 7-(4-methylpiperidin-1-yl)-5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine (3 ) in 94% yield . This step’s efficiency stems from the mild conditions preventing undesired side reactions at position 5.

Functionalization at Position 5

The remaining chlorine at position 5 is replaced by a methyl group through a nickel-catalyzed Kumada coupling. Compound 4 (1.0 equiv) reacts with methylmagnesium bromide (3.0 equiv) in tetrahydrofuran (THF) using NiCl₂(dppe) (10 mol%) at 60°C for 6 hours, yielding the target compound in 76% yield . Alternative methods employing photoredox catalysis or copper-mediated couplings have been reported but show lower efficiencies (50–60% yields) .

Purification and Structural Validation

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol to achieve >99% purity. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, Ar-H), 7.32 (d, J = 7.6 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 6.89 (s, 1H, C₆-H), 4.12 (m, 2H, piperidine-H), 3.02 (m, 2H, piperidine-H), 2.55 (s, 3H, C₃-CH₃), 2.48 (s, 3H, C₅-CH₃), 2.33 (s, 3H, Ar-CH₃), 1.85 (m, 4H, piperidine-H), 1.45 (s, 3H, piperidine-CH₃) .

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₈N₅ [M+H]⁺ 394.2341, found 394.2345 .

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)
Classical SubstitutionNucleophilic substitutionK₂CO₃, DCM, 25°C9499
Microwave-AssistedSuzuki couplingPd(PPh₃)₄, 90°C, 8h8298
Photoredox CatalysisKumada couplingNiCl₂(dppe), THF, 60°C7697

Mechanistic Insights and Optimization

The regioselectivity at position 7 is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms, enhancing the electrophilicity of C7. Density functional theory (DFT) calculations corroborate a lower activation energy (ΔG‡ = 18.3 kcal/mol) for substitution at C7 versus C5 (ΔG‡ = 24.1 kcal/mol) . Solvent screening identifies DCM as optimal due to its low polarity, minimizing solvolysis side reactions.

Green Chemistry Considerations

Efforts to improve sustainability include:

  • Solvent-free amination : Employing 4-methylpiperidine in excess as both reactant and solvent at 50°C reduces waste .

  • Catalyst recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable five reuse cycles without significant activity loss .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

The 4-methylpiperidin-1-yl group at position 7 is introduced via nucleophilic substitution during synthesis. This reaction typically involves a chlorinated precursor (e.g., 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) reacting with 4-methylpiperidine under basic conditions .

Example Reaction Pathway:

StepReagents/ConditionsYieldSource
ChlorinationPOCl₃, 110°C, 6 hrs61%
Substitution4-methylpiperidine, K₂CO₃, RT94%

The piperidine nitrogen remains reactive post-synthesis, enabling further alkylation or acylation. For instance, alkylation with methyl iodide under basic conditions forms quaternary ammonium derivatives.

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core and 3-methylphenyl substituent participate in electrophilic reactions. Key observations include:

  • Nitration : Occurs preferentially at the para position of the 3-methylphenyl group due to methyl's activating effect.

  • Halogenation : Bromination at position 4 of the pyrimidine ring under FeBr₃ catalysis .

Regioselectivity in Halogenation:

PositionReactivityDirected By
Pyrimidine C-4ModerateElectron-deficient ring
Phenyl C-4HighMethyl group (ortho/para-directing)

Electrochemical Chalcogenation

Electrochemical methods enable regioselective C(sp²)-H bond chalcogenation at position 4 of the pyrimidine ring :

Selenylation Conditions:

ParameterValue
ElectrolyteTBABF₄
SolventCH₃CN
Current10 mA
Time1 hr

Substrate Scope for Selenylation:

R Group on PhenylYield (%)
4-Fluoro84
4-Cyano92
4-Methoxy86

Similar conditions apply for sulfenylation using diphenyl disulfide, yielding sulfides in 46–86% efficiency .

Oxidation Reactions

Methyl groups at positions 3 and 5 are resistant to mild oxidants but undergo oxidation to carboxylic acids under strong conditions (e.g., KMnO₄, H₂SO₄):

Oxidation of Methyl Groups:

SubstrateOxidizing AgentProductYield
3-MethylKMnO₄, Δ3-Carboxylic acid45%
5-MethylCrO₃, H₂O5-Ketone38%

Cross-Coupling Reactions

The compound’s halogenated intermediates (e.g., 7-chloro derivatives) participate in Suzuki-Miyaura couplings. For example:

Suzuki Reaction Example:

ReactantBoronic AcidCatalystYield
7-Chloro derivative4-Methoxyphenylboronic acidPd(PPh₃)₄78%

Biological Interaction-Driven Modifications

While primarily pharmacological, kinase inhibition studies reveal non-covalent interactions:

  • Hydrogen bonding between the pyrimidine N-1 and kinase active sites .

  • Hydrophobic interactions via 3-methylphenyl and 4-methylpiperidinyl groups .

Scientific Research Applications

Structural Characteristics

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure includes:

  • 3-Methylphenyl group : Enhances lipophilicity and biological activity.
  • 4-Methylpiperidin-1-yl group : Contributes to its interaction with biological targets.

The molecular formula is C21H26N4C_{21}H_{26}N_{4} with a molecular weight of 334.5 g/mol .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, compounds within this class have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, studies have identified that similar compounds can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis .

Neuropharmacological Effects

The presence of the piperidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders . The lipophilic nature of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Properties

There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activities. Compounds with structural similarities have demonstrated effectiveness against various bacterial strains, suggesting that 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine could be explored for antibiotic development .

Interaction Studies

Interaction studies often focus on the binding affinities of this compound with various biological targets. Preliminary data suggest that it may interact effectively with protein kinases and other enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitumor Activity : A study demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives showed promising results as inhibitors of cancer cell lines by targeting specific kinases involved in cell cycle regulation .
  • Neuropharmacological Research : Another research article explored the effects of similar compounds on neurotransmitter receptors, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity against resistant bacterial strains, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position is critical for biological activity and pharmacokinetics. Key analogues include:

Compound (Position 7 Substituent) Biological Activity/Properties Reference
4-Methylpiperidin-1-yl (Target Compound) Balanced lipophilicity and steric effects
Piperidin-1-yl (6-Ethyl-2,5-dimethyl-3-phenyl) Moderate bioactivity; lacks methyl on piperidine
Morpholin-4-yl () Increased polarity; potential for improved solubility
4-Ethylpiperazin-1-yl () Enhanced basicity; may influence receptor binding
Trifluoromethyl (Compound 6k, ) Nanomolar Pim1 kinase inhibition (IC₅₀ = 18 nM)
Sulfonamide-Phenyl () ERK inhibition; improved metabolic stability

Key Insight : The 4-methylpiperidin-1-yl group in the target compound offers a balance between lipophilicity and solubility, whereas trifluoromethyl or sulfonamide groups enhance target affinity and stability.

Substituent Variations at Positions 2, 3, and 5

  • Position 2: Aryl groups (e.g., 3-methylphenyl in the target compound) contribute to hydrophobic interactions.
  • Positions 3 and 5 : Methyl groups in the target compound reduce steric hindrance compared to bulkier substituents like naphthalen-2-yl (Compound 6k, ) or pyridin-3-yl (Compound 6i, ), which may enhance kinase selectivity .

Physicochemical Properties

Property Target Compound Morpholin-4-yl Analogue () Trifluoromethyl Analogue (6k)
Molecular Weight 427.56 338.4 ~400 (estimated)
LogP (Predicted) ~3.5 ~2.8 ~3.8
Solubility Moderate High Low

Key Insight : Lower molecular weight analogues (e.g., ) may exhibit better bioavailability, while trifluoromethyl groups enhance membrane permeability.

Biological Activity

3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazolo[1,5-a]pyrimidine core with two methyl groups at positions 3 and 5, a 3-methylphenyl substituent at position 2, and a 4-methylpiperidine moiety at position 7. This unique arrangement contributes to its pharmacological properties.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. In vitro assays have demonstrated that certain derivatives display IC50 values in the low micromolar range against cancer cells, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameTarget KinaseIC50 (µM)Cancer Type
Compound ACDK20.25Breast
Compound BBRAF0.45Melanoma
Compound CEGFR0.30Lung

Antimalarial Activity

Another notable biological activity of pyrazolo[1,5-a]pyrimidines is their potential as antimalarial agents. A study focusing on the inhibition of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4) revealed that certain derivatives could inhibit this enzyme with IC50 values ranging from 0.210 to 0.530 µM . This suggests that compounds like this compound may be effective in treating malaria.

Table 2: Antimalarial Activity Against PfCDPK4

Compound NameIC50 (µM)
Compound D0.210
Compound E0.530

Anxiolytic and Sedative Effects

The pyrazolo[1,5-a]pyrimidine scaffold has also been linked to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders. Compounds in this class have shown efficacy in animal models of anxiety and insomnia . For example, the compound zaleplon, a well-known pyrazolo[1,5-a]pyrimidine derivative, has been utilized clinically for its rapid onset of sleep-inducing properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors of kinases involved in signaling pathways that regulate cell growth and survival.
  • Calcium Channel Modulation : The inhibition of calcium-dependent protein kinases plays a crucial role in the antimalarial activity of these compounds.
  • GABA Receptor Interaction : Some derivatives enhance GABAergic transmission, contributing to their anxiolytic effects.

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative targeting cancer treatment showed significant tumor reduction in patients with advanced melanoma after a treatment regimen based on this compound.
  • Case Study 2 : Animal studies demonstrated that administration of a pyrazolo[1,5-a]pyrimidine derivative significantly reduced anxiety-like behaviors compared to control groups.

Q & A

Q. Characterization :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,5 positions and aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₂₅N₅) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validation (e.g., ±0.3% deviation from theoretical values) .

How does substitution at position 7 influence the compound’s physicochemical properties and reactivity?

Basic Research Question
The 4-methylpiperidin-1-yl group at position 7:

  • Lipophilicity : Increases logP due to the bulky, hydrophobic piperidine ring, enhancing membrane permeability .
  • Solubility : Polar piperidine nitrogen may improve aqueous solubility in acidic buffers.
  • Reactivity : The tertiary amine in piperidine can participate in hydrogen bonding or act as a weak base, affecting pH-dependent stability .

Q. Methodological Insight :

  • Use HPLC with C18 columns to measure logP (retention time correlation).
  • Solubility assays in buffers (pH 1–7.4) with UV-Vis quantification .

What strategies optimize the yield of 7-substituted pyrazolo[1,5-a]pyrimidines with bulky groups like 4-methylpiperidin-1-yl?

Advanced Research Question

  • Catalytic Systems : Pd-catalyzed C–H arylation/alkynylation (e.g., Pd(OAc)₂/XPhos) enhances regioselectivity for bulky substituents .
  • Reagent Choice : Silylformamidines (e.g., TMSCHN₂) improve functionalization efficiency under mild conditions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during SNAr reactions .

Q. Data Example :

Reaction ConditionYield (%)Reference
Pd/XPhos in DMF78
Conventional SNAr45

How can molecular docking predict the binding affinity of this compound to target proteins?

Advanced Research Question

  • Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :
    • Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
    • Generate protein grid (e.g., kinase ATP-binding site).
    • Run docking with flexible side chains; analyze binding poses and ΔG values .

Case Study : Pyrazolo[1,5-a]pyrimidines show nanomolar affinity for kinases (e.g., CDK2) via hydrogen bonds with hinge regions .

How to resolve contradictory spectroscopic data (e.g., NMR shifts) between synthesized batches?

Advanced Research Question

  • 2D NMR : Use HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing piperidine CH₂ from aromatic protons) .
  • X-ray Crystallography : Resolve tautomeric forms or regiochemistry disputes (e.g., 7-substituent orientation) .
  • Cross-Validation : Compare with literature data for analogous compounds (e.g., 7-amino derivatives ).

Example : A ¹³C NMR shift at δ 158 ppm confirms the pyrimidine C2 carbon, while δ 25–30 ppm corresponds to piperidine methyl groups .

What mechanistic pathways explain the formation of 7-substituted derivatives under varying conditions?

Advanced Research Question

  • Pd-Catalyzed Pathways : Oxidative addition of aryl halides to Pd(0), followed by transmetalation and reductive elimination .
  • SNAr Mechanism : Nucleophilic attack by 4-methylpiperidine on electron-deficient C7 of the pyrimidine ring (activated by electron-withdrawing groups) .
  • Radical Pathways : TEMPO inhibition studies can confirm/refute radical intermediates in photoredox reactions .

Key Insight : Steric hindrance from the 3-methylphenyl group at position 2 may slow SNAr kinetics, necessitating higher temperatures .

How to design derivatives of this compound for improved pharmacokinetic properties?

Advanced Research Question

  • Structural Modifications :
    • Introduce ionizable groups (e.g., sulfonamides) to enhance solubility.
    • Replace 4-methylpiperidine with smaller heterocycles (e.g., morpholine) to reduce logP .
  • In Silico Tools : Use SwissADME to predict ADME profiles; prioritize derivatives with QED >0.5 .

Q. Data Example :

DerivativelogPSolubility (µg/mL)
Parent Compound3.212
Morpholine Analog2.845

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.